

physical and chemical properties of Cardol diene

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Cardol Diene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, a naturally occurring phenolic lipid derived from cashew nut shell liquid (CNSL), has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Cardol diene**, along with detailed experimental methodologies and visualizations to support researchers in their exploration of this promising compound.

Chemical and Physical Properties

Cardol diene, systematically named 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, is characterized by a resorcinol ring substituted with a C15 unsaturated aliphatic chain. This unique structure imparts a range of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Cardol diene** compiled from various sources.



Property	Value	References
Molecular Formula	C21H32O2	
Molecular Weight	316.5 g/mol	-
CAS Number	79473-25-9	-
Appearance	Neat oil	-
Purity	>98%	-
Boiling Point	472.40 °C	-
Density	0.986 g/cm ³	
Flash Point	208.30 °C	
UV Maximum (λmax)	279 nm	_
Solubility		
DMF	20 mg/mL	_
DMSO	15 mg/mL	_
Ethanol	22 mg/mL	_
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	

Experimental Protocols

This section outlines generalized experimental protocols for the determination of key physical and chemical properties of **Cardol diene**. These methodologies are based on standard laboratory practices for phenolic lipids.

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in various solvents.

Materials:



Cardol diene

- Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)
- Analytical balance
- Vials with screw caps
- · Shaking incubator or orbital shaker
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of Cardol diene to a vial containing a known volume of the selected solvent.
- Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
- Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let undissolved solute settle.
- Centrifuge the vials to further separate the saturated solution from the excess solid.
- Carefully withdraw a known volume of the supernatant (the saturated solution).
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Cardol diene in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the solubility in mg/mL or other desired units.





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Solubility Determination Workflow

UV-Vis Spectroscopy

This protocol outlines the determination of the maximum absorbance wavelength (λ max) of **Cardol diene**.

Materials:

- Cardol diene
- Spectroscopy grade solvent (e.g., ethanol)
- UV-Vis spectrophotometer
- · Quartz cuvettes

Procedure:

- Prepare a dilute stock solution of **Cardol diene** in the chosen solvent.
- Further dilute the stock solution to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2 0.8 a.u.).
- Use the pure solvent as a blank to zero the spectrophotometer.
- Fill a quartz cuvette with the diluted **Cardol diene** solution.
- Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).



Identify the wavelength at which the maximum absorbance occurs (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of **Cardol diene** for structural elucidation.

Materials:

- Cardol diene
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tubes
- NMR spectrometer

Procedure:

- Dissolve a small amount of Cardol diene (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer.
- Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a
 relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signalto-noise ratio.
- Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled sequence is commonly used.
- Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).
- Analyze the chemical shifts, coupling constants, and integration to confirm the structure of Cardol diene.

Mass Spectrometry (MS)



This protocol describes a general method for the analysis of **Cardol diene** using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Cardol diene

- Volatile solvent (e.g., hexane, ethyl acetate)
- GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

- Prepare a dilute solution of Cardol diene in the chosen volatile solvent.
- Inject a small volume of the solution into the GC-MS instrument.
- The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.
- As the compound elutes from the GC column, it enters the mass spectrometer.
- The molecules are ionized (e.g., by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio.
- A mass spectrum is generated, which provides information about the molecular weight and fragmentation pattern of Cardol diene, aiding in its identification and structural confirmation.



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GC-MS Analysis Workflow



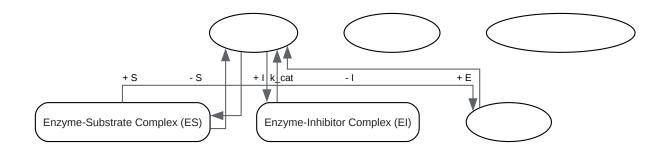
Biological Activity and Potential Signaling Pathways

Cardol diene exhibits notable biological activities, with its schistosomicidal effects being particularly well-documented. It has been shown to be effective against Schistosoma mansoni worms. While the precise signaling pathways of its schistosomicidal action are still under investigation, the enzyme inhibitory properties of related phenolic lipids provide insights into its potential mechanisms of action.

Enzyme Inhibition

Phenolic compounds, including those found in CNSL, are known to inhibit various enzymes. For instance, related cardol compounds have been shown to inhibit tyrosinase and acetylcholinesterase. This inhibition is often attributed to the interaction of the phenolic hydroxyl groups with the active site of the enzyme.

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, which is a plausible mode of action for **Cardol diene**.



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Competitive Enzyme Inhibition Pathway

Conclusion

Cardol diene is a versatile natural product with well-defined physical and chemical properties and significant biological potential. This guide provides a foundational resource for researchers, offering both quantitative data and standardized methodologies to facilitate further investigation into its therapeutic applications. The exploration of its precise mechanisms of action, particularly its schistosomicidal properties, remains a promising area for future research.



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